N-(2-Fluoro-phenyl)-malonamic acid
Overview
Description
N-(2-Fluoro-phenyl)-malonamic acid is an organic compound that features a malonamic acid core with a 2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-malonamic acid typically involves the reaction of 2-fluoroaniline with malonic acid derivatives. One common method includes the use of malonic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of malonic acid chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-phenyl)-malonamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoro-phenyl)-malonamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-malonamic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The malonamic acid core can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-phenyl)-malonamic acid
- N-(2-Bromo-phenyl)-malonamic acid
- N-(2-Methyl-phenyl)-malonamic acid
Uniqueness
N-(2-Fluoro-phenyl)-malonamic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics compared to its chloro, bromo, and methyl analogs. The fluorine atom can also enhance metabolic stability and bioavailability, making it a valuable compound in drug development.
Biological Activity
N-(2-Fluoro-phenyl)-malonamic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Recent studies have explored its efficacy against various pathogens and cancer cell lines, providing insights into its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a malonamic acid moiety linked to a 2-fluorophenyl group. This structural configuration is hypothesized to enhance its biological activity, particularly by influencing interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. The minimum inhibitory concentration (MIC) values indicate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4–16 |
Enterococcus faecalis | 1–32 | |
Mycobacterium tuberculosis | <125 |
The compound exhibited effective inhibition of biofilm formation, which is crucial for the treatment of chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast). The cytotoxic effects were evaluated using the MTT assay, measuring cell viability post-treatment.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | <10 |
SKOV-3 | <10 |
MCF-7 | <10 |
These results suggest that this compound has potent anticancer activity, with IC50 values indicating effective cytotoxicity at low concentrations .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated that the compound possesses significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 310.50 ± 0.73 |
ABTS | 597.53 ± 1.30 |
This antioxidant activity may enhance the compound's overall therapeutic profile, particularly in combination therapies targeting cancer and inflammation .
Case Studies and Research Findings
Recent research has explored the synthesis and biological evaluation of various derivatives of malonamic acids, including those with fluorinated phenyl groups. These studies have highlighted the structure-activity relationships (SAR) that govern their biological efficacy.
- Study on Antimicrobial Properties : A study found that derivatives with fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination increases interaction with bacterial targets .
- Anticancer Mechanisms : Investigations into the mechanisms of action revealed that this compound induces apoptosis in cancer cells through caspase activation pathways, making it a candidate for further development in cancer therapies .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests improved absorption and bioavailability due to its chemical structure, which may facilitate its use in clinical settings .
Properties
IUPAC Name |
3-(2-fluoroanilino)-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFEJCGPIJXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253713 | |
Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148356-13-2 | |
Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148356-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-fluorophenyl)carbamoyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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